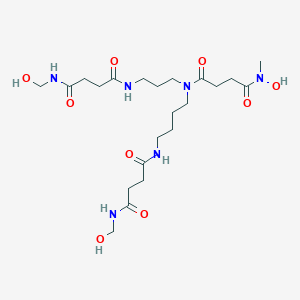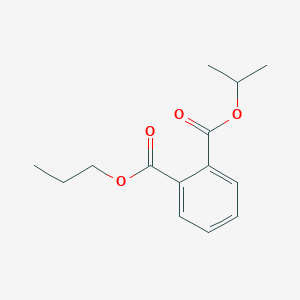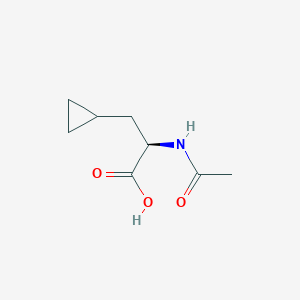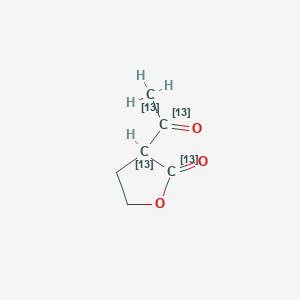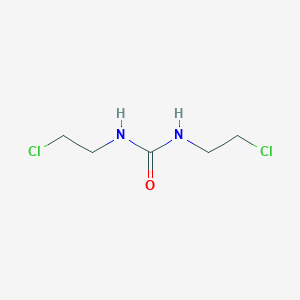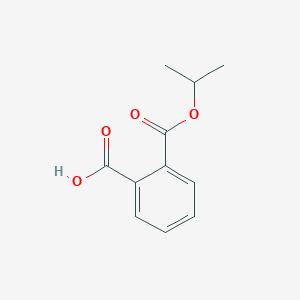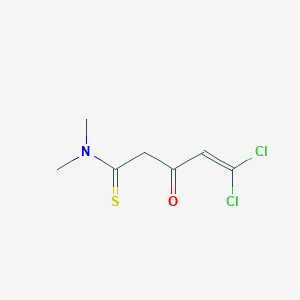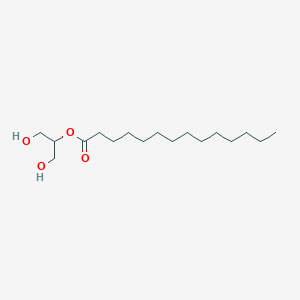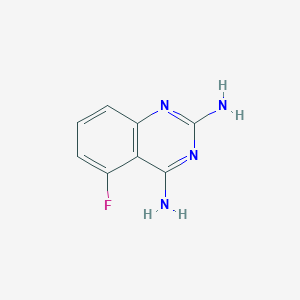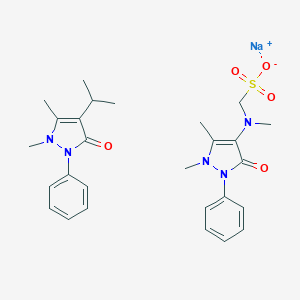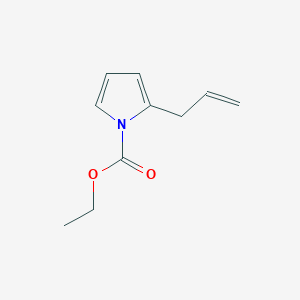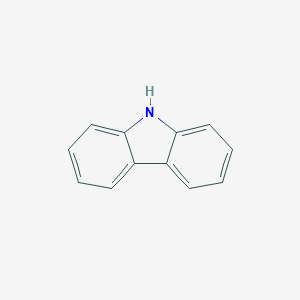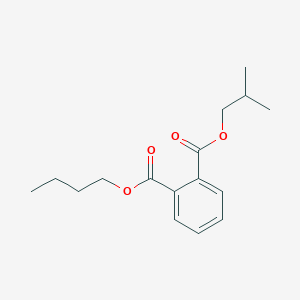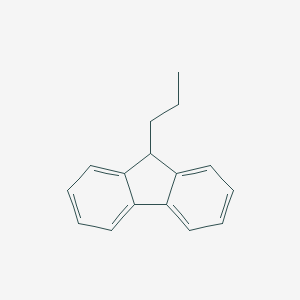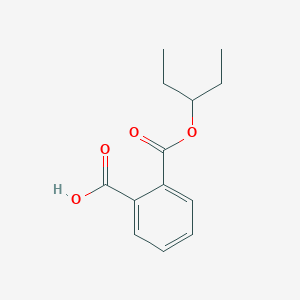
2-Pentan-3-yloxycarbonylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentan-3-yloxycarbonylbenzoic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with 2-pentanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pentan-3-yloxycarbonylbenzoic acid typically involves the esterification of benzoic acid with 2-pentanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 2-Pentan-3-yloxycarbonylbenzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2-pentanol.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carboxyl groups to alcohols.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Hydrolysis: Benzoic acid and 2-pentanol.
Reduction: 2-Pentan-3-yloxycarbonylbenzyl alcohol.
Substitution: Depending on the substituent introduced, various nitro or halogenated derivatives of this compound can be formed.
Scientific Research Applications
2-Pentan-3-yloxycarbonylbenzoic acid has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be incorporated into polymers to modify their properties, such as increasing flexibility or thermal stability.
Pharmaceuticals: Derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-pentan-3-yloxycarbonylbenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In material science, it can interact with polymer chains to alter their physical properties. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Methyl benzoate: Another ester of benzoic acid, but with methanol instead of 2-pentanol.
Ethyl benzoate: Similar to methyl benzoate, but with ethanol.
Propyl benzoate: An ester of benzoic acid with propanol.
Comparison: 2-Pentan-3-yloxycarbonylbenzoic acid is unique due to the presence of the 2-pentanol moiety, which can impart different physical and chemical properties compared to other esters of benzoic acid. For example, the longer alkyl chain in this compound may result in higher hydrophobicity and different solubility characteristics.
Properties
IUPAC Name |
2-pentan-3-yloxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-9(4-2)17-13(16)11-8-6-5-7-10(11)12(14)15/h5-9H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSSHOOLMLNSKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
